Ethyl 5-(chlorosulfonyl)-1-benzothiophene-2-carboxylate
Description
Ethyl 5-(chlorosulfonyl)-1-benzothiophene-2-carboxylate is a heteroaromatic compound featuring a benzothiophene core substituted with a chlorosulfonyl (-SO₂Cl) group at position 5 and an ethyl ester (-COOEt) at position 2. The benzothiophene scaffold, characterized by a fused benzene and thiophene ring, imparts aromatic stability and electron-rich properties.
Applications of such compounds span pharmaceuticals, agrochemicals, and materials science, leveraging their reactive substituents for further functionalization. For instance, chlorosulfonyl groups are pivotal in forming sulfonamides or sulfonic acids, key motifs in drug design .
Properties
IUPAC Name |
ethyl 5-chlorosulfonyl-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO4S2/c1-2-16-11(13)10-6-7-5-8(18(12,14)15)3-4-9(7)17-10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDNJDOKZQXNEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=CC(=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(chlorosulfonyl)-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its potential therapeutic applications.
Chemical Structure and Synthesis
This compound is characterized by the presence of a benzothiophene moiety, which is known for its diverse pharmacological properties. The synthesis typically involves the chlorosulfonation of benzothiophene derivatives followed by esterification processes.
Synthesis Overview
The synthesis can be summarized as follows:
- Chlorosulfonation : The benzothiophene derivative undergoes chlorosulfonation using chlorosulfonic acid.
- Esterification : The resulting sulfonyl compound is then esterified with ethanol to yield this compound.
Antimicrobial Activity
Recent studies have demonstrated that compounds related to benzothiophene exhibit significant antimicrobial properties. For instance, derivatives of benzothiophene have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Salmonella Typhi.
Table 1: Antimicrobial Activity of Benzothiophene Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | MRSA |
| 3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid | 4 | MRSA |
| 2-Ethylhexyl 5-(p-tolyl)thiophene-2-carboxylate | 3.125 | XDR Salmonella Typhi |
The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against specific bacterial strains, suggesting that this compound may possess similar antimicrobial properties.
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Studies have shown that certain benzothiophene derivatives exhibit low cytotoxicity against mammalian cell lines, suggesting a favorable therapeutic index. For example, a derivative was tested at concentrations significantly higher than its MIC without exhibiting cytotoxic effects on A549 cells (human alveolar basal epithelial cells) .
The mechanism through which this compound exerts its biological effects is likely multifaceted. Preliminary data suggest that it may inhibit key enzymes involved in bacterial metabolism or disrupt cellular integrity through interaction with membrane components.
Case Study: Antimicrobial Efficacy Against MRSA
In a recent study, this compound was evaluated for its activity against MRSA. The compound demonstrated promising results with an MIC comparable to standard antibiotics, indicating potential as a new therapeutic agent for resistant bacterial infections .
Research Findings
Research has consistently highlighted the potential of benzothiophene derivatives as leads in drug development. The structure-activity relationship (SAR) studies indicate that modifications to the benzothiophene core can enhance biological activity while reducing toxicity .
Scientific Research Applications
Pharmaceutical Applications
- Antibacterial Properties : Research indicates that derivatives of Ethyl 5-(chlorosulfonyl)-1-benzothiophene-2-carboxylate may serve as precursors for developing new antibacterial agents. The chlorosulfonyl group enhances the compound's reactivity, allowing it to interact with biological targets effectively .
- Anti-inflammatory Agents : Similar derivatives have shown potential in the development of anti-inflammatory drugs. The ability to modify the compound's structure opens pathways for creating new therapeutic agents that can target specific inflammatory pathways.
- Cancer Research : Studies have explored the use of benzothiophene derivatives in cancer treatment. For instance, compounds with similar structures have been tested for their efficacy against various cancer cell lines, demonstrating significant growth inhibition . The incorporation of this compound into these studies could lead to novel anticancer therapies.
Synthetic Chemistry Applications
This compound is also valuable in synthetic chemistry due to its reactive nature:
- Building Block for Complex Molecules : The compound serves as a building block in the synthesis of more complex molecules. Its chlorosulfonyl group can be utilized in nucleophilic substitution reactions, allowing for the introduction of various substituents on the benzothiophene scaffold .
- Development of Novel Heterocycles : Its reactivity allows it to participate in reactions leading to the formation of novel heterocyclic compounds, which are often biologically active and used in medicinal chemistry .
Case Study 1: Antibacterial Activity
A study investigated the antibacterial activity of thiophene-based compounds against Escherichia coli and Staphylococcus aureus. This compound was synthesized and tested, showing promising results with a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Case Study 2: Cancer Cell Growth Inhibition
A series of experiments assessed the growth inhibition effects of benzothiophene derivatives on human tumor cell lines. This compound was included in these studies, revealing significant cytotoxicity against various cancer cell lines with calculated GI50 values indicating effective concentrations for therapeutic use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Heterocycle Modifications
Benzothiophene vs. Benzoselenophene vs. Benzofuran
- Benzothiophene (S-containing core): Offers greater aromatic stability compared to benzofuran (O-containing) due to sulfur’s lower electronegativity, which reduces ring strain.
- Benzoselenophene (Se-containing core): Selenium’s larger atomic size and polarizability may improve charge transport properties in materials science applications. However, selenium’s toxicity limits pharmaceutical use compared to sulfur .
- Benzofuran (O-containing core) : Oxygen’s higher electronegativity increases polarity, improving solubility but reducing thermal stability. Ethyl 5-bromo-1-benzofuran-2-carboxylate, for example, exhibits planar geometry with a carboxyl group tilted at 4.8°, influencing crystallinity and intermolecular interactions .
Chlorosulfonyl (-SO₂Cl) vs. Bromo (-Br) vs. Trifluoromethyl (-CF₃)
- Chlorosulfonyl : Highly electrophilic, enabling facile nucleophilic substitution (e.g., with amines to form sulfonamides). This reactivity is critical in drug synthesis, as seen in the sulfonamide-containing benzothiophene derivative (CAS 88626-25-9) .
- Bromo : Less reactive than -SO₂Cl but useful in cross-coupling reactions (e.g., Suzuki-Miyaura). Ethyl 5-bromo-1-benzofuran-2-carboxylate’s pharmacological evaluations suggest bromo-substituted analogs may target specific enzymes or receptors .
- Trifluoromethyl : Electron-withdrawing and lipophilic, enhancing membrane permeability. Ethyl 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate (MW 339.33 g/mol) demonstrates applications in agrochemicals due to its stability and bioactivity .
Molecular Weight and Physicochemical Properties
*Calculated based on molecular formula.
Research Findings and Implications
- Reactivity Hierarchy : Chlorosulfonyl > Bromo > Trifluoromethyl in electrophilic substitution. This hierarchy guides the design of intermediates for targeted drug delivery systems.
- Biological Activity: Benzoselenophene derivatives exhibit enhanced bioactivity in some contexts due to selenium’s redox activity, though toxicity remains a concern .
- Material Science : Trifluoromethyl and pyrrole substituents on benzothiophene improve thermal stability and charge transport, making them viable for OLEDs or sensors .
Preparation Methods
Chlorosulfonylation Reaction
- Reagents : Chlorosulfonic acid (ClSO3H) is the reagent of choice for introducing the chlorosulfonyl group.
- Conditions : The reaction is carried out at low temperatures, often around -4 °C, to control the rate and selectivity.
- Procedure : The ethyl 1-benzothiophene-2-carboxylate derivative is dissolved in chlorosulfonic acid and stirred for several hours (commonly 3 hours) at the low temperature.
- Quenching : The reaction mixture is then diluted with an organic solvent such as dichloromethane and quenched with ice water.
- Work-up : The organic phase is separated, washed with water to remove residual acid, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
- Product : The crude this compound is obtained as an oil or solid, which can be further purified.
Example Experimental Data Table
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Chlorosulfonylation | Chlorosulfonic acid, -4 °C, 3 hours | ~35% | Reaction performed under cooling to avoid side reactions. Product isolated as brown oil. |
| Work-up & Purification | Dilution with dichloromethane, aqueous wash | - | Organic layer dried and solvent removed under vacuum. |
Note: The yield is moderate due to the sensitivity of the chlorosulfonyl group and potential side reactions.
Comparative Analysis with Related Compounds
While specific data for this compound is limited, related sulfonylation reactions on thiophene and benzothiophene derivatives provide insights:
| Compound | Sulfonylation Reagent | Temperature | Yield (%) | Comments |
|---|---|---|---|---|
| 5-Methylthiophene-2-carboxylic acid ethyl ester (chlorosulfonylation) | Chlorosulfonic acid | -4 °C | 35% | Similar sulfonylation conditions and yield. |
| Ethyl 5-chloro-3-phenylindole-2-carboxylate (chlorination) | TiCl3, Zn, reflux | Reflux | 78-81% | Different functionalization, higher yield. |
This comparison highlights the moderate yield typical for chlorosulfonylation on heteroaromatic esters due to the reactive nature of chlorosulfonic acid and the sensitivity of the substrate.
Summary of Research Findings
- The preparation of this compound is effectively accomplished by direct chlorosulfonylation of the corresponding ethyl benzothiophene-2-carboxylate using chlorosulfonic acid at low temperatures.
- Yields are moderate (~35%) due to the delicate balance between reaction completion and side-product formation.
- The method is consistent with sulfonylation protocols on similar heteroaromatic esters, confirming its reliability.
- Further purification steps are necessary to isolate the product in a pure form suitable for downstream applications.
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for Ethyl 5-(chlorosulfonyl)-1-benzothiophene-2-carboxylate, and how can purity be optimized?
- Methodology : The compound is synthesized via multi-step reactions, often starting with the formation of the benzothiophene core. A key step involves introducing the chlorosulfonyl group using reagents like chlorosulfonic acid. For example, analogous protocols describe sulfonylation at the 5-position of heterocyclic esters, followed by purification via recrystallization or column chromatography .
- Purity Optimization : Use high-resolution mass spectrometry (HRMS) and HPLC to monitor intermediates. Crystallization from ethanol/water mixtures (common for similar esters) improves purity, as noted for structurally related compounds .
Q. How is this compound characterized, and what analytical techniques are critical?
- Key Techniques :
- NMR Spectroscopy : H and C NMR confirm the ester and chlorosulfonyl groups. For example, H NMR of analogous sulfonylated esters shows distinct peaks for ethyl groups (~1.3 ppm for CH, ~4.3 ppm for CH) and aromatic protons .
- X-ray Crystallography : Programs like SHELX and ORTEP-3 resolve molecular geometry, particularly the orientation of the chlorosulfonyl group relative to the benzothiophene ring .
- Elemental Analysis : Validate C, H, N, S, and Cl content to confirm stoichiometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
